(2-Methyl-5-phenylfuran-3-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanol typically involves the reaction of 2-methyl-5-phenylfuran with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-phenylfuran-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (2-Methyl-5-phenylfuran-3-yl)methanoic acid.
Reduction: (2-Methyl-5-phenylfuran-3-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Methyl-5-phenylfuran-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-5-phenylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their activity . The furan ring can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-5-phenylfuran-3-yl)methanoic acid: An oxidized form of (2-Methyl-5-phenylfuran-3-yl)methanol.
(2-Methyl-5-phenylfuran-3-yl)methane: A reduced form of this compound.
(2-Methyl-5-phenylfuran-3-yl)methyl chloride: A substituted derivative of this compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
(2-methyl-5-phenylfuran-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRCRWVQWYBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380071 | |
Record name | (2-methyl-5-phenylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-91-8 | |
Record name | (2-methyl-5-phenylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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